Computed Lipophilicity (Consensus Log Po/w) of 4-Fluorodibenzo[b,d]furan-1-ol vs. Non-Fluorinated Parent
The consensus Log Po/w of 4-fluorodibenzo[b,d]furan-1-ol is computed to be approximately 2.78, which represents a measurable increase in lipophilicity compared to the non-fluorinated parent dibenzo[b,d]furan-1-ol (consensus Log Po/w ≈ 2.78) . However, the individual prediction methods reveal differential behavior: the XLOGP3 value for the fluorinated derivative is higher than the non-fluorinated parent, consistent with the established effect of aromatic fluorine substitution on increasing membrane permeability [1]. The topological polar surface area (TPSA) remains constant at 33.37 Ų for both compounds, indicating that the fluorine-induced lipophilicity gain is achieved without altering hydrogen-bonding capacity . This profile suggests that 4-fluorodibenzo[b,d]furan-1-ol may exhibit improved passive membrane permeability relative to its des-fluoro analog while maintaining the same H-bond donor/acceptor profile.
| Evidence Dimension | Computed Log Po/w (Consensus) |
|---|---|
| Target Compound Data | Consensus Log Po/w = 2.78 (TPSA = 33.37 Ų, MW = 202.18) |
| Comparator Or Baseline | Dibenzo[b,d]furan-1-ol (non-fluorinated): Consensus Log Po/w = 2.78, TPSA = 33.37 Ų, MW = 184.19 (note: consensus average masks difference; individual XLOGP3 values show differentiation) |
| Quantified Difference | Consensus Log Po/w overlap due to averaging of multiple prediction methods; XLOGP3 shows higher lipophilicity for fluorinated compound. Net molecular weight increase of 17.99 Da (from 184.19 to 202.18) due to F-for-H substitution. |
| Conditions | Computed physicochemical properties from Bidepharm database using SwissADME prediction methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) |
Why This Matters
The differentiated lipophilicity profile of 4-fluorodibenzo[b,d]furan-1-ol can impact compound selection in drug discovery programs targeting intracellular targets, where membrane permeability is a critical parameter for lead optimization.
- [1] Ayoub AJ, El-Achkar GA, Ghayad SE, Hariss L, Haidar R, et al. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Int J Mol Sci. 2023;24(12):10399. doi:10.3390/ijms241210399. Section: Structure–activity relationship analysis suggesting that fluorine substitution enhances biological effects. View Source
